N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a 3,5-dimethylisoxazole core linked via a carboxamide group to an ethyl chain terminating in a 4-methoxy-substituted indole moiety.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-11-16(12(2)23-19-11)17(21)18-8-10-20-9-7-13-14(20)5-4-6-15(13)22-3/h4-7,9H,8,10H2,1-3H3,(H,18,21) |
InChI Key |
CGAVXMURSJSKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Indole and Isoxazole Moieties: The final step involves coupling the indole and isoxazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the isoxazole ring to a more reduced form, such as an isoxazoline.
Substitution: Introduction of various functional groups like halides, amines, or thiols at the methoxy position.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a valuable tool for studying protein-ligand interactions and DNA-binding properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to protein receptors, influencing signaling pathways and cellular processes. The isoxazole ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid isoxazole-indole framework. Below is a comparative analysis with analogous molecules from the provided evidence and inferred chemical databases:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Core Heterocycle Variations: The target compound and its cyclohexenyl/benzodioxole analogs share the 3,5-dimethylisoxazole core, which confers metabolic resistance compared to thiazolidinone (NAT-1/NAT-2) or isoquinoline (H-89) cores . The isoxazole ring’s electron-withdrawing nature may enhance stability under physiological conditions compared to the more labile thiazolidinone ring in NAT-1/NAT-2 .
Substituent Impact :
- The 4-methoxyindole group in the target compound likely improves binding to aromatic-rich binding pockets (e.g., kinases) via π-stacking, whereas the cyclohexenyl analog () may prioritize hydrophobic interactions .
- Benzodioxole substituents () could enhance blood-brain barrier penetration due to increased lipophilicity, contrasting with the polar 4-methoxyindole group .
Biological Activity: While H-89’s isoquinoline sulfonamide scaffold is a well-documented kinase inhibitor, the target compound’s indole-isoxazole hybrid may target distinct pathways, such as serotonin receptors or indoleamine 2,3-dioxygenase (IDO) . NAT-1/NAT-2’s thiazolidinone-nicotinamide framework suggests antioxidant mechanisms, diverging from the target compound’s putative kinase/receptor focus .
Computational Predictions :
- Density functional theory (DFT) studies () could model the electronic effects of substituents. For example, the methoxy group’s electron-donating nature may increase indole’s nucleophilicity, affecting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
